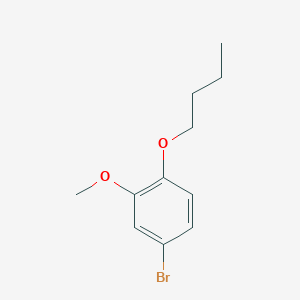

4-Bromo-1-butoxy-2-methoxybenzene

Description

4-Bromo-1-butoxy-2-methoxybenzene is a brominated aromatic compound featuring a methoxy (-OCH₃) group at the 2-position and a butoxy (-OC₄H₉) group at the 1-position of the benzene ring. These compounds are typically synthesized via electrophilic substitution reactions, protective group strategies, or coupling methodologies . They serve as key intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name |

4-bromo-1-butoxy-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO2/c1-3-4-7-14-10-6-5-9(12)8-11(10)13-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCNCCXXAXGDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Bromo-1-butoxy-2-methoxybenzene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

Industry: It is used in the production of various chemical products, including dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-1-butoxy-2-methoxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical data for 4-Bromo-1-butoxy-2-methoxybenzene analogs, emphasizing structural variations, synthesis, and applications:

Key Comparison Points

Substituent Effects on Reactivity: Electron-Withdrawing Groups (Br, Cl, F): Enhance electrophilic substitution at meta/para positions but reduce nucleophilic aromatic substitution (NAS) activity. Bromine’s bulkiness may hinder sterically demanding reactions compared to smaller halogens like fluorine . Alkoxy Chains (Butoxy vs. Methoxypropoxy groups offer a balance between hydrophobicity and flexibility .

Synthetic Complexity :

- Benzyloxy-protected derivatives (e.g., 4-Benzyloxy-2-bromo-1-methoxybenzene) require multi-step synthesis (protection, bromination, deprotection), whereas simpler analogs like 4-Bromo-2-chloro-1-methoxybenzene are synthesized via direct halogenation .

Applications :

- Pharmaceuticals : Fluorinated derivatives (e.g., 4-Bromo-1-fluoro-2-methoxybenzene) are preferred in drug discovery for their metabolic stability .

- Agrochemicals : Chlorinated analogs serve as precursors for herbicides due to their stability under environmental conditions .

- Materials Science : Bulky substituents (e.g., isopropyl) improve thermal stability in polymer matrices .

For example, 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene mandates immediate decontamination upon exposure .

Research Findings and Trends

- Regioselectivity in Synthesis : Directed ortho-metalation (DoM) strategies are increasingly used to install substituents at specific positions, minimizing byproducts .

- Green Chemistry : Recent efforts focus on solvent-free bromination and catalytic methods to reduce waste, as seen in the synthesis of 4-Benzyloxy-2-bromo-1-methoxybenzene .

- Structure-Activity Relationships (SAR) : Alkoxy chain length correlates with bioactivity in antimicrobial studies, with butoxy derivatives showing enhanced membrane permeability .

Biological Activity

4-Bromo-1-butoxy-2-methoxybenzene is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

4-Bromo-1-butoxy-2-methoxybenzene features a bromine atom, a butoxy group, and a methoxy group attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 275.17 g/mol. The presence of bromine and ether functionalities can influence its reactivity and biological interactions.

The biological activity of 4-Bromo-1-butoxy-2-methoxybenzene is primarily attributed to its ability to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The bromine atom can facilitate electrophilic substitution reactions, allowing the compound to interact with nucleophiles in biological systems.

- Hydrogen Bonding : The methoxy group may engage in hydrogen bonding, enhancing the compound's interaction with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of 4-Bromo-1-butoxy-2-methoxybenzene. It has been shown to exhibit activity against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Research has also explored the cytotoxic effects of 4-Bromo-1-butoxy-2-methoxybenzene on various cancer cell lines. A notable study demonstrated its ability to inhibit cell proliferation in colon cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 15.5 |

| MCF7 (Breast Cancer) | 20.3 |

| HeLa (Cervical Cancer) | 18.7 |

The compound's cytotoxicity is believed to be linked to its ability to induce apoptosis through the activation of caspase pathways.

Study on Anticancer Activity

In a study published in RSC Advances, researchers synthesized various analogs of 4-Bromo-1-butoxy-2-methoxybenzene and evaluated their antiproliferative activities against different cancer cell lines. The results indicated that modifications in the substituents significantly affected the anticancer potency, with some derivatives showing enhanced activity compared to the parent compound .

Environmental Impact Assessment

An environmental study assessed the potential risks associated with the use of brominated compounds, including 4-Bromo-1-butoxy-2-methoxybenzene. The findings highlighted concerns regarding endocrine disruption and toxicity to aquatic organisms . This underscores the importance of evaluating both therapeutic benefits and environmental safety when considering this compound for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.